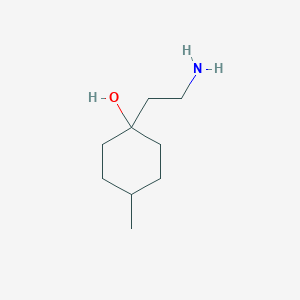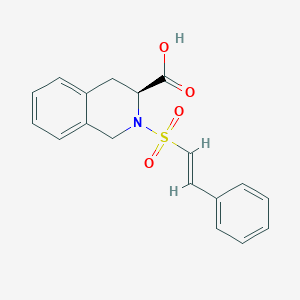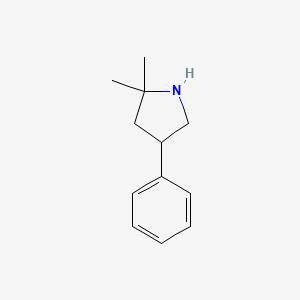
2,2-Dimethyl-4-phenylpyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Dimethyl-4-phenylpyrrolidine is a chemical compound that has garnered attention in various fields of scientific research due to its unique structural properties and potential applications. This compound belongs to the pyrrolidine family, which is characterized by a five-membered nitrogen-containing ring. The presence of the dimethyl and phenyl groups at specific positions on the pyrrolidine ring imparts distinct chemical and physical properties to the compound.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyl-4-phenylpyrrolidine typically involves the cyclization of appropriate precursors. One common method is the 1,3-dipolar cycloaddition between a nitrone and an olefin, which results in the formation of the pyrrolidine ring . The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like a Lewis acid to facilitate the cycloaddition process.
Industrial Production Methods: On an industrial scale, the production of pyrrolidine derivatives, including this compound, can be achieved through the reaction of 1,4-butanediol with ammonia in the presence of a cobalt- and nickel oxide catalyst supported on alumina . This reaction is carried out at elevated temperatures and pressures to ensure high yield and purity of the product.
化学反应分析
Types of Reactions: 2,2-Dimethyl-4-phenylpyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenyl group can be replaced by other substituents using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in an aprotic solvent like dimethyl sulfoxide.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of reduced pyrrolidine derivatives.
Substitution: Formation of substituted pyrrolidine compounds.
科学研究应用
2,2-Dimethyl-4-phenylpyrrolidine has a wide range of applications in scientific research:
作用机制
The mechanism of action of 2,2-Dimethyl-4-phenylpyrrolidine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structural configuration and the nature of the substituents. For example, it may inhibit the activity of enzymes involved in the biosynthesis of nucleic acids, thereby exhibiting antimicrobial properties . The exact molecular targets and pathways are still under investigation, and further research is needed to elucidate the detailed mechanism of action.
相似化合物的比较
2,2-Dimethyl-4-phenylpyrrolidine can be compared with other pyrrolidine derivatives, such as:
Pyrrolidine: A simpler structure without the dimethyl and phenyl groups, used widely in organic synthesis.
Pyrrolizidine: Contains a fused bicyclic structure and is known for its presence in certain alkaloids.
Prolinol: A hydroxylated derivative of pyrrolidine, used as a chiral auxiliary in asymmetric synthesis.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities compared to its analogs.
属性
分子式 |
C12H17N |
|---|---|
分子量 |
175.27 g/mol |
IUPAC 名称 |
2,2-dimethyl-4-phenylpyrrolidine |
InChI |
InChI=1S/C12H17N/c1-12(2)8-11(9-13-12)10-6-4-3-5-7-10/h3-7,11,13H,8-9H2,1-2H3 |
InChI 键 |
IFPNGAFTQDMZDA-UHFFFAOYSA-N |
规范 SMILES |
CC1(CC(CN1)C2=CC=CC=C2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Bromo-3-([ethyl(methyl)amino]methyl)aniline](/img/structure/B13196548.png)
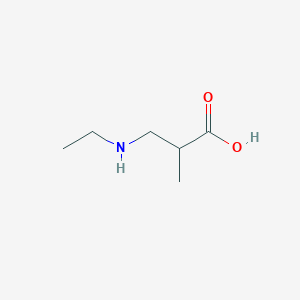
![1-[1-(Aminomethyl)cyclopropyl]-2-ethylcyclopentan-1-ol](/img/structure/B13196561.png)
![[(2R,4R)-4-(2-Fluorophenyl)oxolan-2-yl]methanol](/img/structure/B13196562.png)
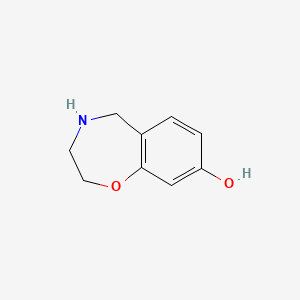
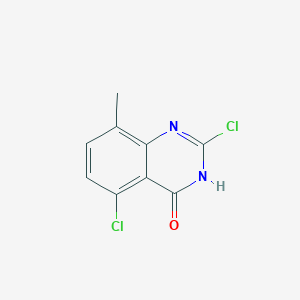
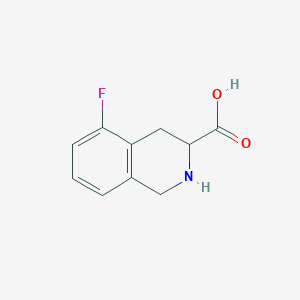
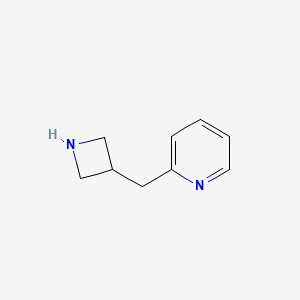
![N-[(4-bromothiophen-3-yl)methyl]cyclopropanamine](/img/structure/B13196593.png)
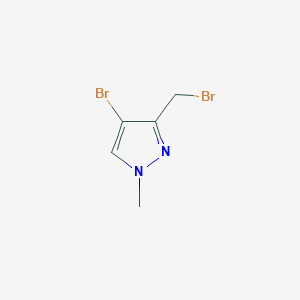
![6,6-Dimethyl-1-oxaspiro[2.6]nonane-2-carbonitrile](/img/structure/B13196618.png)

